molecular formula C30H30N4O4S B11952106 N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N'-(2,4-dimethylphenyl)urea CAS No. 1262-25-5

N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N'-(2,4-dimethylphenyl)urea

Cat. No.: B11952106
CAS No.: 1262-25-5
M. Wt: 542.6 g/mol
InChI Key: YMGRAXWYCNRIRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N’-(2,4-dimethylphenyl)urea is a complex organic compound with a molecular formula of C31H32N4O2S This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups such as sulfonyl and urea

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N’-(2,4-dimethylphenyl)urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2,4-dimethylaniline with phosgene to form a carbamoyl chloride intermediate. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride to form the sulfonylurea compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N’-(2,4-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N’-(2,4-dimethylphenyl)urea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N’-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-{[(3,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N’-(3,4-dimethylphenyl)urea
  • N-{4-[(4-{[(2,6-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N’-(2,6-dimethylphenyl)urea

Uniqueness

N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N’-(2,4-dimethylphenyl)urea is unique due to its specific arrangement of functional groups and aromatic rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

1262-25-5

Molecular Formula

C30H30N4O4S

Molecular Weight

542.6 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-3-[4-[4-[(2,4-dimethylphenyl)carbamoylamino]phenyl]sulfonylphenyl]urea

InChI

InChI=1S/C30H30N4O4S/c1-19-5-15-27(21(3)17-19)33-29(35)31-23-7-11-25(12-8-23)39(37,38)26-13-9-24(10-14-26)32-30(36)34-28-16-6-20(2)18-22(28)4/h5-18H,1-4H3,(H2,31,33,35)(H2,32,34,36)

InChI Key

YMGRAXWYCNRIRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NC4=C(C=C(C=C4)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.